1-[4-(Azocan-1-ylcarbonyl)phenyl]methanamine
Description
1-[4-(Azocan-1-ylcarbonyl)phenyl]methanamine is a structurally distinct compound featuring an azocane moiety (an eight-membered saturated nitrogen-containing heterocycle) attached via a carbonyl group to a phenylmethanamine scaffold.
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
[4-(aminomethyl)phenyl]-(azocan-1-yl)methanone |
InChI |
InChI=1S/C15H22N2O/c16-12-13-6-8-14(9-7-13)15(18)17-10-4-2-1-3-5-11-17/h6-9H,1-5,10-12,16H2 |
InChI Key |
PFUPWXFQYQNSMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(aminomethyl)phenyl)(azocan-1-yl)methanone typically involves the reaction of 4-(aminomethyl)benzoyl chloride with azocane under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of (4-(aminomethyl)phenyl)(azocan-1-yl)methanone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-(Aminomethyl)phenyl)(azocan-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-(Aminomethyl)phenyl)(azocan-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical probes
Mechanism of Action
The mechanism of action of (4-(aminomethyl)phenyl)(azocan-1-yl)methanone involves its interaction with biological targets through its functional groups. The aminomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their activity. The azocane ring provides structural stability and influences the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Analogs
Key Observations :
- Polarity: The carbonyl group in the target compound enhances polarity compared to non-carbonyl analogs like 4-methylpiperidine derivatives, influencing solubility and membrane permeability .
- Heterocyclic vs. Aliphatic Substituents : Thiadiazole-containing analogs (e.g., ) exhibit distinct electronic properties, favoring interactions with charged protein residues, whereas aliphatic substituents (e.g., tert-butyl in ) prioritize hydrophobic binding.
Physicochemical and Pharmacological Properties
- Solubility : Tert-butyl derivatives (e.g., ) exhibit lower aqueous solubility due to hydrophobicity, whereas piperazine-containing analogs () show improved solubility via hydrogen bonding.
- Stability : Schiff bases () may hydrolyze under acidic conditions, whereas amide-linked substituents (e.g., azocan-1-ylcarbonyl) offer greater stability.
- Biological Activity : Piperazine derivatives () are common in kinase inhibitors, while thiadiazole analogs () are explored for antimicrobial applications. The azocan group’s flexibility could enhance binding to proteins with larger active sites, such as GPCRs.
Biological Activity
1-[4-(Azocan-1-ylcarbonyl)phenyl]methanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C15H22N2O
- Molecular Weight : 246.35 g/mol
The compound exhibits various biological activities, primarily through its interaction with cellular pathways. The azocan group contributes to its structural complexity, which may enhance its binding affinity to biological targets.
Antimicrobial Activity
Research indicates that 1-[4-(Azocan-1-ylcarbonyl)phenyl]methanamine demonstrates significant antimicrobial properties. It has been tested against various pathogens, including:
- Bacillus anthracis
- Staphylococcus aureus
- Candida albicans
The structure-activity relationship (SAR) of this compound shows that modifications can lead to enhanced antimicrobial efficacy. For instance, compounds with specific substitutions on the phenyl ring have shown increased potency against resistant strains of bacteria and fungi .
Cytotoxicity Studies
Cytotoxicity assays reveal that 1-[4-(Azocan-1-ylcarbonyl)phenyl]methanamine exhibits low toxicity in mammalian cell lines, indicating a favorable therapeutic index. In vitro studies have demonstrated that the compound does not significantly affect cell viability at therapeutic concentrations .
Study 1: Efficacy Against Fungal Infections
In a study evaluating the antifungal activity of the compound against clinical isolates of Candida, it was found that:
- The Minimum Inhibitory Concentrations (MICs) were significantly lower than those of standard antifungal agents like fluconazole.
- The compound inhibited ergosterol biosynthesis, a crucial component of fungal cell membranes, leading to cell death .
| Fungal Strain | MIC (µg/mL) | Comparison with Fluconazole |
|---|---|---|
| C. albicans | 0.125 | More potent |
| C. glabrata | 0.032 | More potent |
| C. krusei | 0.016 | More potent |
Study 2: Antibacterial Activity
A series of derivatives were synthesized and tested for antibacterial activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
